N-(3,4-二甲氧基苄基)-4-(4-吗啉甲基)苯甲酰胺
描述
N-(3,4-dimethoxybenzyl)-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxybenzyl)-4-(4-morpholinylmethyl)benzamide is 370.18925731 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-4-(4-morpholinylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-4-(4-morpholinylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药代动力学和代谢
一项研究详述了人类中相关化合物 SB-649868(一种食欲素 1 和 2 受体拮抗剂)的药代动力学和代谢。该研究发现,SB-649868 被广泛代谢,主要通过粪便消除,并通过血液、尿液和粪便分析鉴定了多种代谢物 (Renzulli 等人,2011)。
肿瘤增殖成像
另一项研究评估了使用 18F-ISO-1(一种细胞增殖标记物)对恶性肿瘤患者的肿瘤增殖进行成像的 PET。该研究证明了 18F-ISO-1 的肿瘤摄取与 Ki-67 增殖指数之间存在显着相关性,表明该化合物在评估肿瘤增殖状态方面具有潜力 (Dehdashti 等人,2013)。
受体研究
对疑似原发性乳腺癌患者使用 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘代-4-甲氧基苯甲酰胺进行西格玛受体闪烁显像的研究显示出在体内可视化原发性乳腺肿瘤的潜力。这项研究强调了苯甲酰胺与西格玛受体的优先结合,而西格玛受体在乳腺癌细胞上过表达,表明在癌症诊断和治疗计划中可能应用 (Caveliers 等人,2002)。
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-8-5-17(13-20(19)26-2)14-22-21(24)18-6-3-16(4-7-18)15-23-9-11-27-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTUVQDVQJSHRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。